1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne is a chemical compound with the formula and a molecular weight of 294.43 g/mol. It is characterized by its structure, which features two 4-(methylthio)phenyl groups linked by a butadiyne moiety. The compound is known for its unique properties due to the presence of the methylthio functional groups, which can influence both its electronic characteristics and reactivity. The compound is often referenced by its IUPAC name, 1,4-bis(4-(methylthio)phenyl)buta-1,3-diyne, and has a CAS number of 188289-13-6 .
The synthesis of 1,4-bis[4-(methylthio)phenyl]-1,3-butadiyne can be achieved through several methods:
These methods allow for variations in substituents on the phenyl rings, providing a pathway to tailor the properties of the resulting compounds.
1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne has several potential applications:
Interaction studies involving 1,4-bis[4-(methylthio)phenyl]-1,3-butadiyne often focus on its behavior in various environments:
Several compounds share structural similarities with 1,4-bis[4-(methylthio)phenyl]-1,3-butadiyne. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1,4-Di(phenyl)-1,3-butadiyne | Structure | Lacks methylthio groups; higher stability |
| 1,4-Bis(4-methoxyphenyl)-1,3-butadiyne | Structure | Methoxy groups increase electron density; potential for different reactivity |
| 1,4-Bis(2-thienyl)-1,3-butadiyne | Structure | Thienyl groups introduce sulfur heterocycles; altered electronic properties |
Uniqueness: The presence of methylthio substituents in 1,4-bis[4-(methylthio)phenyl]-1,3-butadiyne enhances its electron-donating ability compared to other compounds without such groups. This characteristic may lead to unique reactivity patterns and applications in organic electronics and materials science.
Cross-coupling reactions are pivotal for constructing the carbon–carbon bonds in aryl-substituted butadiynes. The Sonogashira coupling, a palladium-copper co-catalyzed process, enables the coupling of terminal alkynes with aryl halides. For 1,4-bis[4-(methylthio)phenyl]-1,3-butadiyne, a modified Sonogashira protocol using aryl thianthrenium salts as electrophiles has shown promise. This method employs palladium(II) acetate with Xantphos ligands under carbonylative conditions, facilitating the insertion of carbon monoxide between the alkyne and aryl units. The reaction proceeds via oxidative addition of the aryl thianthrenium salt to palladium, followed by CO coordination and alkyne insertion, yielding alkynones that isomerize to the desired diyne.
A complementary approach involves the use of alkynylsilanes. Tetrabutylammonium fluoride (TBAF)-promoted cross-coupling of alkynylsilanols with aryl iodides generates symmetrical 1,4-diaryl-1,3-butadiynes in modest yields. This method circumvents the need for harsh bases, enhancing functional group compatibility. For unsymmetrical derivatives, sequential coupling steps with differentially substituted aryl halides are employed, though steric and electronic mismatches often necessitate careful optimization.
Table 1. Cross-Coupling Methods for 1,4-Diaryl-1,3-Butadiynes
The Glaser–Hay oxidative dimerization is a cornerstone for synthesizing symmetrical 1,4-diaryl-1,3-butadiynes. This method couples two terminal alkynes via a copper(I)-mediated process under aerobic conditions. For 1,4-bis[4-(methylthio)phenyl]-1,3-butadiyne, the reaction begins with the preparation of 4-(methylthio)phenylacetylene, which undergoes dimerization in the presence of Cu(I) catalysts and a base such as piperidine. Oxygen acts as the terminal oxidant, regenerating the active Cu species and driving the reaction to completion.
Recent advancements have introduced heterobimetallic systems (e.g., Cu–Pd) to enhance efficiency. For example, combining CuI with palladium(II) acetate accelerates the dimerization of sterically hindered arylacetylenes, achieving yields exceeding 80%. The reaction mechanism involves single-electron transfer (SET) from Cu(I) to the alkyne, forming a radical intermediate that couples to form the diyne backbone.
Key Mechanistic Steps:
Transition metals are indispensable in alkyne functionalization due to their ability to mediate bond-forming steps with precise stereoelectronic control.
Table 2. Catalytic Systems for Alkyne Functionalization